(2,4-Dimethylfuran-3-yl)methanol
Overview
Description
(2,4-Dimethylfuran-3-yl)methanol is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This particular compound features two methyl groups attached to the furan ring at positions 2 and 4, and a methanol group at position 3. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylfuran-3-yl)methanol typically involves the functionalization of the furan ring. One common method is the reduction of 2,4-dimethylfuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2,4-dimethylfuran. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in THF or NaBH4 in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
(2,4-Dimethylfuran-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of (2,4-Dimethylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s hydroxyl group can be oxidized to form aldehydes or carboxylic acids. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with methyl groups at positions 2 and 5.
Furfuryl alcohol: A furan derivative with a hydroxymethyl group at position 2.
2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.
Uniqueness
(2,4-Dimethylfuran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and methanol groups on the furan ring allows for diverse reactivity and applications compared to other furan derivatives .
Properties
IUPAC Name |
(2,4-dimethylfuran-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-9-6(2)7(5)3-8/h4,8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDENVUZGPDBWPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511644 | |
Record name | (2,4-Dimethylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-31-5 | |
Record name | (2,4-Dimethylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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